2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS 1845693-81-3) is a highly functionalized, tetra-substituted arene designed specifically as an advanced building block for medicinal chemistry and complex heterocyclic synthesis[1]. Featuring a pre-installed N-methyl group flanked by an ortho-bromine and an ortho-nitro group, this secondary amine overcomes the severe steric hindrance that typically frustrates late-stage N-alkylation protocols. Its primary procurement value lies in its ability to serve as a direct precursor to 1-methyl-benzimidazoles and quinoxalines with absolute regioselectivity, while simultaneously offering a C-Br handle for palladium-catalyzed cross-coupling and a C-F bond for modulating lipophilicity and metabolic stability [1].
Attempting to substitute this compound with its non-methylated primary amine analog (2-bromo-4-fluoro-6-nitroaniline) introduces critical inefficiencies in downstream workflows [1]. Synthesizing benzimidazoles from the primary amine requires late-stage N-methylation, which inevitably produces a mixture of N1 and N3 regioisomers due to tautomerization. Separating these isomers requires resource-intensive preparative chromatography, severely reducing the overall yield of the target active pharmaceutical ingredient (API). Furthermore, attempting to methylate the sterically encumbered primary amine directly is notoriously low-yielding[2]. Procuring the pre-methylated scaffold eliminates these synthetic bottlenecks, ensuring scalable and reproducible access to the desired regioisomer.
N-methylation may alter reaction kinetics, requiring re-optimization of synthetic protocols and analytical revalidation.
When synthesizing N-methylated benzimidazoles, using the primary amine analog (2-bromo-4-fluoro-6-nitroaniline) followed by late-stage methylation typically results in a near 1:1 mixture of N1 and N3 regioisomers [1]. In contrast, reduction of the nitro group in 2-bromo-4-fluoro-N-methyl-6-nitroaniline followed by cyclization guarantees >99% regioselectivity for the target 1-methyl-benzimidazole, completely bypassing the need for complex chromatographic separation [1].
| Evidence Dimension | Regiomeric purity of final N-methyl benzimidazole |
| Target Compound Data | >99% single regioisomer |
| Comparator Or Baseline | 2-Bromo-4-fluoro-6-nitroaniline (yields ~50:50 mixture of N1/N3 isomers upon late-stage methylation) |
| Quantified Difference | ~50% absolute increase in target isomer yield and elimination of isomer separation |
| Conditions | Standard reduction (e.g., Pd/C, H2) followed by condensation with an orthoester or aldehyde |
Eliminating the formation of regioisomers drastically reduces purification costs and improves the overall atom economy of API synthesis.
Direct N-alkylation of highly substituted anilines is severely restricted by steric hindrance [1]. Attempting to methylate 2-bromo-4-fluoro-6-nitroaniline directly often requires harsh conditions and results in poor yields (<40%) accompanied by over-alkylation to the N,N-dimethyl derivative [1]. Procuring the pre-methylated 2-bromo-4-fluoro-N-methyl-6-nitroaniline provides immediate access to the secondary amine at >98% purity, saving a low-yielding synthetic step and reducing the consumption of hazardous methylating agents.
| Evidence Dimension | Yield of secondary amine |
| Target Compound Data | Procured directly at >98% purity |
| Comparator Or Baseline | Direct methylation of 2-bromo-4-fluoro-6-nitroaniline (typically <40% yield of mono-methylated product) |
| Quantified Difference | >50% improvement in process efficiency by avoiding the alkylation step |
| Conditions | Standard N-alkylation conditions (e.g., MeI, base, polar aprotic solvent) |
Procuring the pre-methylated building block avoids a notoriously difficult and low-yielding transformation, accelerating development timelines.
Compared to the des-bromo analog (4-fluoro-N-methyl-2-nitroaniline), which requires unselective electrophilic halogenation or complex directed metalation to functionalize the C2 position, 2-bromo-4-fluoro-N-methyl-6-nitroaniline offers an immediate, highly reactive handle for palladium-catalyzed cross-coupling[1]. The C-Br bond allows for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings, typically proceeding in >85% yield under standard conditions, enabling rapid diversification of the arene core prior to or after cyclization [1].
| Evidence Dimension | Efficiency of C2 functionalization |
| Target Compound Data | Direct Pd-catalyzed cross-coupling (typically >85% yield) |
| Comparator Or Baseline | 4-Fluoro-N-methyl-2-nitroaniline (requires multi-step functionalization with poor regiocontrol) |
| Quantified Difference | Reduction of synthetic sequence by at least 2 steps with significantly higher overall yield |
| Conditions | Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, boronic acid, base) |
The presence of the bromine atom provides a reliable, high-yielding pathway for introducing aryl or heteroaryl substituents, crucial for library generation in drug discovery.
The primary application for 2-bromo-4-fluoro-N-methyl-6-nitroaniline is as a building block for 1-methyl-benzimidazole derivatives [1]. By reducing the nitro group to an amine and condensing the resulting diamine with an aldehyde or carboxylic acid equivalent, chemists can rapidly assemble the benzimidazole core. The pre-installed N-methyl group ensures absolute regiocontrol, making this compound ideal for the scalable synthesis of targeted therapeutics.
Beyond benzimidazoles, reduction of the nitro group provides a 1,2-diamine that can be condensed with 1,2-dicarbonyl compounds to form quinoxalines [2]. The N-methyl group directs the condensation, while the fluorine atom enhances the lipophilicity and metabolic stability of the resulting scaffold. The bromine atom can subsequently be leveraged for late-stage diversification via cross-coupling.
In medicinal chemistry, the ability to rapidly generate structural analogs is paramount [3]. The C-Br bond in 2-bromo-4-fluoro-N-methyl-6-nitroaniline serves as a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse functional groups at the C2 position either before or after the formation of the heterocyclic core, facilitating comprehensive structure-activity relationship (SAR) studies.